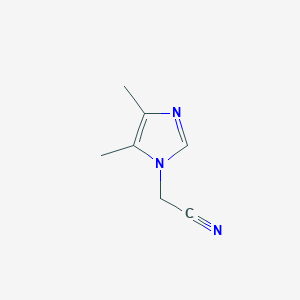
5-Benzyl-3-ethoxy-4-methylisoxazole
Descripción general
Descripción
5-Benzyl-3-ethoxy-4-methylisoxazole is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.
Synthesis Analysis
Isoxazole, the core structure of 5-Benzyl-3-ethoxy-4-methylisoxazole, is a five-membered heterocyclic moiety commonly found in many commercially available drugs2. The synthesis of isoxazoles often involves metal-free synthetic routes2. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction2. However, due to the disadvantages associated with
Aplicaciones Científicas De Investigación
Synthesis and Coupling Reactions : A study by Kromann et al. (2001) describes the synthesis of 4-substituted 3-ethoxy-5-methylisoxazoles, including compounds structurally related to 5-Benzyl-3-ethoxy-4-methylisoxazole, using palladium-catalyzed coupling reactions. These reactions yielded various aryl-substituted isoxazoles, which are valuable for further chemical modifications (Kromann, Sløk, Johansen, & Krogsgaard‐Larsen, 2001).
Protecting Groups for Isoxazole Derivatives : Riess et al. (1998) evaluated different protecting groups for 3-hydroxyisoxazoles, leading to the synthesis of various isoxazole derivatives. This research provides insights into the chemical modification of isoxazoles, which could include compounds like 5-Benzyl-3-ethoxy-4-methylisoxazole (Riess, Schön, Laschat, & Jäger, 1998).
Antibiotic Transformation and Degradation : Nödler et al. (2012) and Mulla et al. (2018) studied the transformation and biodegradation of sulfamethoxazole, a sulfonamide antibiotic that includes an isoxazole ring similar to 5-Benzyl-3-ethoxy-4-methylisoxazole. These studies provide insights into the environmental fate and microbial degradation pathways of isoxazole-containing compounds (Nödler, Licha, Barbieri, & Pérez, 2012); (Mulla, Hu, Sun, Li, Suanon, Ashfaq, & Yu, 2018).
Electrochemical Mineralization : Lin et al. (2013) conducted a study on the electrochemical mineralization of sulfamethoxazole, which again contains an isoxazole ring. This research explores the potential for electrochemical techniques to treat water contaminated with isoxazole derivatives (Lin, Niu, Xu, Li, & Pan, 2013).
Photolysis Studies : Nakagawa, Nakamura, and Tomita (1974) investigated the photolysis of 3-hydroxyisoxazoles. This research offers insights into the photochemical stability and degradation pathways of isoxazole compounds, which may include 5-Benzyl-3-ethoxy-4-methylisoxazole (Nakagawa, Nakamura, & Tomita, 1974).
Propiedades
IUPAC Name |
5-benzyl-3-ethoxy-4-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-15-13-10(2)12(16-14-13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADVSFROQCUPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC(=C1C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-3-ethoxy-4-methylisoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)

![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)

